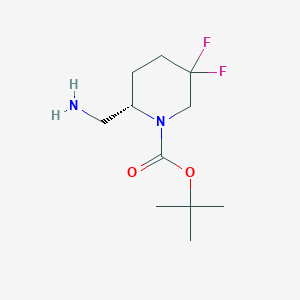

tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Description

tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a Boc-protected amine group and an aminomethyl substituent at the 2-position. This compound is primarily used as a building block in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents and enzyme inhibitors. The stereochemistry at the 2-position (S-configuration) and the 5,5-difluoro substitution pattern are critical for its biological activity and physicochemical properties .

Properties

Molecular Formula |

C11H20F2N2O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |

InChI Key |

MUTWMGXYRJTIHT-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(CC[C@H]1CN)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine.

Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoromethyl group enhances its binding affinity and selectivity towards certain targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (2S) vs. (2R) Enantiomers

The (2R)-enantiomer, tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1638744-01-0), shares identical substituents and fluorination but differs in stereochemistry. Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition in biological systems. For example, the (2S)-form may show higher affinity for specific targets, though explicit activity data are unavailable in the evidence. Both enantiomers are supplied by SUZHOU ARTK MEDCHEM CO., LTD., indicating their relevance in asymmetric synthesis .

Fluorination Patterns: 5,5-Difluoro vs. Mono-Fluoro and Non-Fluorinated Analogs

a. tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 790667-49-1)

- Key Differences: Single fluorine at the 4-position and aminomethyl group at 4 (vs. 5,5-difluoro and 2-aminomethyl in the target compound).

- Implications : Reduced steric hindrance and altered electronic effects compared to the 5,5-difluoro analog. This may influence metabolic stability and binding interactions .

b. tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4)

- Key Differences: Non-fluorinated pyrrolidine ring (5-membered vs. 6-membered piperidine).

- Toxicity : Classified as acutely toxic (oral, Category 4) and skin corrosive (Category 2), suggesting that fluorination in the target compound may mitigate toxicity by enhancing stability or reducing reactivity .

Ring Size and Substituent Positioning: Piperidine vs. Pyrrolidine Derivatives

a. tert-butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate (CAS 1363384-67-1)

- Key Differences : 4,4-Difluoro substitution on a pyrrolidine ring.

- This could improve target selectivity but reduce solubility compared to piperidine analogs .

b. tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate

Structural and Functional Data Table

Table 1 : Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Ring Type | Fluorine Substitution | Aminomethyl Position | Toxicity (GHS) |

|---|---|---|---|---|---|

| tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | - | Piperidine | 5,5-difluoro | 2 | Not reported |

| tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | 1638744-01-0 | Piperidine | 5,5-difluoro | 2 | Not reported |

| tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 790667-49-1 | Piperidine | 4-fluoro | 4 | Not reported |

| tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 177911-87-4 | Pyrrolidine | None | 2 | Acute Toxicity 4, Skin Corrosion 2 |

| tert-butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate | 1363384-67-1 | Pyrrolidine | 4,4-difluoro | 2 | Not reported |

Research and Industrial Relevance

- Synthetic Utility : The target compound’s 5,5-difluoro substitution enhances metabolic stability and lipophilicity, making it favorable for CNS drug candidates .

- Supplier Landscape : SUZHOU ARTK and PharmaBlock Sciences are key suppliers, reflecting demand for fluorinated piperidines/pyrrolidines in medicinal chemistry .

- Safety Considerations: Non-fluorinated analogs (e.g., CAS 177911-87-4) require stringent handling (e.g., PPE, ventilation), whereas fluorinated derivatives may offer safer profiles .

Biological Activity

Tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a synthetic compound characterized by its unique piperidine structure, which includes a tert-butyl ester group and two fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 1255666-42-2

The compound's structure allows for interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as growth, apoptosis, and drug resistance.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines to assess its cytotoxic effects. In vitro assays demonstrated that the compound can inhibit cell proliferation and induce apoptosis in certain cancer types.

- P-glycoprotein Modulation : The compound's interaction with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy, has been investigated. It was found to stimulate ATPase activity in P-gp, suggesting that it may enhance the intracellular accumulation of chemotherapeutic agents by inhibiting their efflux from cancer cells .

Case Studies

- In Vitro Studies : A study evaluated the effects of several piperidine derivatives on P-gp activity. This compound was shown to significantly increase intracellular concentrations of paclitaxel in resistant cell lines at nanomolar concentrations .

- Cytotoxicity Assays : In a series of cytotoxicity assays against breast cancer cell lines (MDA-MB-231), the compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective potency compared to other tested compounds .

Data Table: Biological Activity Summary

| Activity Type | Assay Type | Result Description |

|---|---|---|

| Anticancer | Cell Proliferation Assay | Inhibits proliferation in breast cancer cells |

| P-glycoprotein Modulation | ATPase Activity Assay | Stimulates ATPase activity; enhances drug accumulation |

| Cytotoxicity | IC50 Measurement | Effective at nanomolar concentrations |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving piperidine ring formation, fluorination, and protection/deprotection strategies. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor® for introducing difluoro groups at the 5,5-positions .

- Aminomethylation : Coupling of a protected amine precursor (e.g., Boc-protected aminomethyl group) via reductive amination or nucleophilic substitution .

- Protection Strategies : Orthogonal protection (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during synthesis .

- Optimization : Continuous flow processes can enhance efficiency (e.g., 20–30% yield improvement) compared to batch methods .

Key Data :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, −20°C to RT | 45–60% | ≥95% |

| Reductive Amination | NaBH₃CN, MeOH, RT | 50–70% | ≥90% |

| Boc Deprotection | TFA/DCM (1:1), 0°C to RT | 80–95% | ≥98% |

Q. Which analytical techniques are most effective for characterizing tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate and confirming its stereochemical integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify regiochemistry and fluorine substitution (e.g., ¹⁹F NMR δ −120 to −125 ppm for CF₂ groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ calc. for C₁₁H₂₀F₂N₂O₂: 274.14) and fragmentation patterns .

- Chiral HPLC : Use of chiral columns (e.g., Chiralpak AD-H) to validate the (2S) configuration .

- X-ray Crystallography : For absolute stereochemical confirmation when crystalline derivatives are accessible .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like proteases or kinases using fluorogenic substrates (e.g., Km and IC₅₀ determination) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) to assess permeability in cell lines (e.g., Caco-2 for blood-brain barrier potential) .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Comparative Synthesis : Prepare both (2S) and (2R) enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation or Sharpless aminohydroxylation) .

- Activity Correlation : Test enantiomers in enzyme assays (e.g., >10-fold difference in IC₅₀ observed for (2S) vs. (2R) in serine protease inhibition) .

- Molecular Dynamics (MD) Simulations : Model interactions with binding pockets to explain stereochemical preferences .

Q. What strategies resolve contradictions in reported synthetic yields or biological data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate literature protocols with controlled humidity/temperature (e.g., DAST reactions sensitive to moisture) .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., tert-butyl 4,4-difluoropiperidine derivatives) to identify trends .

- Advanced Characterization : Use LC-MS/MS to detect trace impurities (e.g., deprotected amines) that may skew biological results .

Q. What mechanistic insights explain the compound’s selectivity in fluorination and amination reactions?

- Methodological Answer :

- Kinetic Studies : Monitor fluorination intermediates via ¹⁹F NMR to identify rate-limiting steps (e.g., SN2 vs. radical mechanisms) .

- DFT Calculations : Predict transition states for amination steps; compare with experimental Hammett plots .

- Isotope Labeling : Use ¹⁵N-labeled amines to trace aminomethyl group incorporation .

Q. How can researchers leverage this compound as a building block for complex molecule synthesis (e.g., pharmaceuticals or agrochemicals)?

- Methodological Answer :

- Diversification Pathways :

- Peptide Coupling : React with carboxylic acids via EDC/HOBt .

- Cross-Coupling : Suzuki-Miyaura reactions using boronate esters .

- Case Study : Synthesis of a kinase inhibitor analog by substituting the Boc group with a sulfonamide .

Data Contradiction Analysis

Q. Why do fluorination yields vary significantly across studies, and how can this be mitigated?

- Critical Analysis :

- Root Causes : Moisture sensitivity of fluorinating agents (DAST vs. XtalFluor®), substrate solubility in reaction media .

- Mitigation : Use anhydrous conditions (<50 ppm H₂O) and polar aprotic solvents (e.g., DMF). Reported yield improvements from 45% to 65% with XtalFluor® .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.